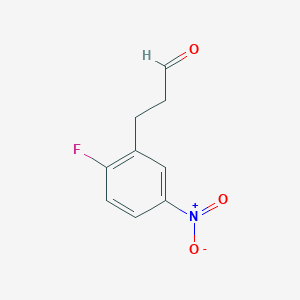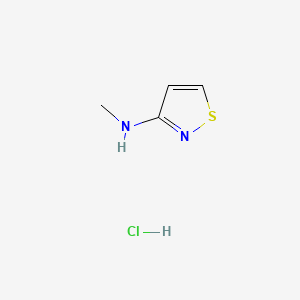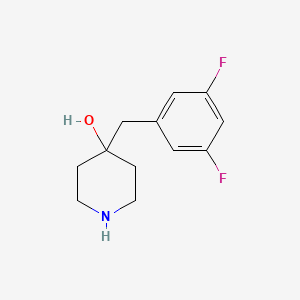![molecular formula C7H12S B13598670 rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R,4S)-bicyclo[221]heptane-2-thiol is a bicyclic compound characterized by a thiol group attached to the second carbon of the bicyclo[221]heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The double bond in norbornene is functionalized to introduce a thiol group. This can be achieved through various methods, such as thiol-ene reactions or radical addition of thiols.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield.
Purification: Industrial purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfides: Result from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparaison Avec Des Composés Similaires
rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds to highlight its uniqueness:
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Differing in functional groups, this compound has an amine group instead of a thiol.
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: Contains an amino and carboxylic acid group, offering different reactivity.
rac-(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane: Features a bromine atom, leading to distinct chemical behavior.
These comparisons illustrate the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12S |
|---|---|
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 |
Clé InChI |
IOPZYMJYUACERA-RRKCRQDMSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@H]2S |
SMILES canonique |
C1CC2CC1CC2S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



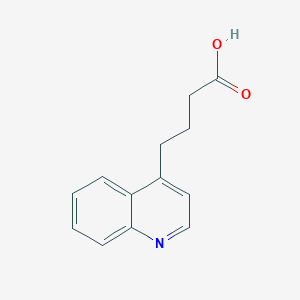
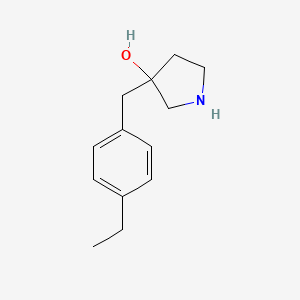


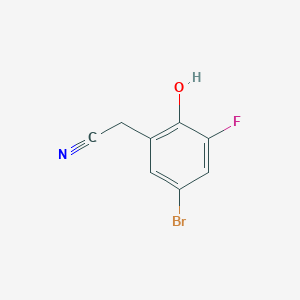
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)



